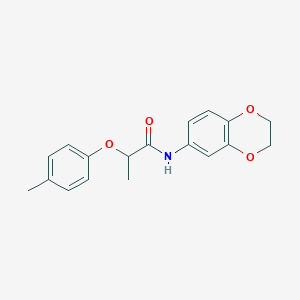

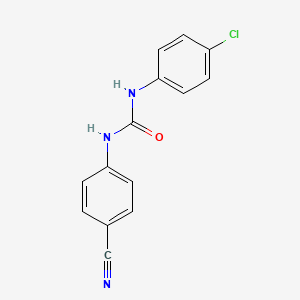

![molecular formula C17H18N2O4 B5504258 5-[(苄氨基)羰基]-2-甲基-6-氧代-1,6-二氢-3-吡啶羧酸乙酯](/img/structure/B5504258.png)

5-[(苄氨基)羰基]-2-甲基-6-氧代-1,6-二氢-3-吡啶羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a catalyst. For example, one study described the synthesis of a structurally similar compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, through a reaction facilitated by an l (−) proline–Fe(III) complex at room temperature (Sambyal et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction studies. For instance, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was found to crystallize in the triclinic space group P−1, displaying a flat boat conformation of the 1,2,5,6-tetrahydropyridine ring. This structure was stabilized by intra- and intermolecular hydrogen bonds (Sambyal et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate and its analogs are diverse. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how this compound interacts in different environments. The crystal structure analysis of ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4- dihydropyridine-3-carboxylate reveals it crystallizes in the monoclinic system, demonstrating extensive intra and intermolecular hydrogen bonded interactions (Rajnikant et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are informed by its molecular structure. Studies on similar compounds have shown varied reactivity profiles that are influenced by their molecular conformation and the presence of functional groups (Sakoda et al., 1992).

科学研究应用

合成及结构分析

四氢吡啶的合成:Zhu 等人(2003 年)的一项研究表明,在膦催化的 [4 + 2] 环化反应中使用 2-甲基-2,3-丁二烯酸乙酯与 N-甲苯磺酰亚胺反应,可以合成高度官能化的四氢吡啶。这突出了该化合物在通过区域选择性环化过程促进复杂有机合成中的作用 (Zhu, Lan, & Kwon, 2003).

晶体结构分析:Marjani(2013 年)合成了 2-(苯并[d]恶唑-2-基)-5-氧代-3-(邻甲苯氨基)-2,5-二氢异恶唑-4-羧酸乙酯的晶体结构,并对其进行了分析,提供了对晶体晶格内分子排列和相互作用的见解。该研究展示了 X 射线晶体学在了解此类复杂分子的结构方面的应用 (Marjani, 2013).

催化

- 烯烃的烷氧羰基化:Dong 等人(2017 年)开发了一种钯催化剂体系,其中包含一种结构复杂度与 5-[(苄氨基)羰基]-2-甲基-6-氧代-1,6-二氢-3-吡啶羧酸乙酯相似的化合物。该体系能够对多种烯烃进行烷氧羰基化,将它们转化为具有高收率和选择性的酯。这一催化过程对于工业应用具有重要意义,包括药品和天然产物的合成 (Dong et al., 2017).

在杂环化学中的应用

- 吡唑并[3,4-b]吡啶的合成:Ghaedi 等人(2015 年)报道了吡唑-5-胺衍生物与活化羰基团缩合,合成出新型的 1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产物。这项工作说明了该化合物在生成新的 N 稠合杂环中的用途,这些杂环在药物开发和材料科学中具有潜在应用 (Ghaedi et al., 2015).

作用机制

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many drugs work by interacting with specific proteins in the body, such as enzymes or receptors . Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action.

未来方向

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .

属性

IUPAC Name |

ethyl 5-(benzylcarbamoyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-23-17(22)13-9-14(16(21)19-11(13)2)15(20)18-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHWVIMRVVODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5504223.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)